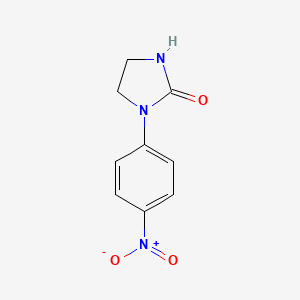

1-(4-Nitrophenyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNYHMFUBSCGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312532 | |

| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89518-83-2 | |

| Record name | 89518-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Nitrophenyl)imidazolidin-2-one chemical properties and structure

An In-depth Technical Guide to 1-(4-Nitrophenyl)imidazolidin-2-one: Chemical Properties, Structure, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates its chemical structure, physicochemical properties, and key synthetic methodologies. Emphasis is placed on the compound's reactivity, driven by the interplay between the imidazolidinone core and the electron-withdrawing nitrophenyl substituent. Furthermore, this guide explores the broader context of the imidazolidinone scaffold, highlighting its established role in pharmacologically active agents and its potential as a versatile intermediate for creating novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Imidazolidinone Scaffold in Modern Chemistry

The imidazolidinone ring is a five-membered heterocyclic motif that constitutes the core of numerous biologically active molecules.[1] As a saturated analog of imidazole, the imidazolidinone structure offers a unique three-dimensional geometry and hydrogen bonding capabilities (donor and acceptor sites), making it a privileged scaffold in medicinal chemistry.[2] Compounds incorporating this ring system have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][3]

The subject of this guide, this compound, integrates this valuable scaffold with a 4-nitrophenyl group. The presence of the nitro group at the para position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for further chemical modification. This makes it a valuable building block and an intriguing subject for biological screening and synthetic exploration.[4]

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all scientific investigation. This section details the nomenclature and structural features of this compound.

-

IUPAC Name : this compound

-

Synonyms : p-Nitrophenyl ethylene urea

-

CAS Number : 26838-17-3

-

Molecular Formula : C₉H₉N₃O₃

-

Molecular Weight : 207.19 g/mol [5]

Structural Representation

The molecule consists of a central five-membered imidazolidin-2-one ring. A phenyl group is attached to one of the nitrogen atoms (N-1), and this phenyl ring is substituted with a nitro group (NO₂) at the para (position 4) position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The data presented below are computed properties for the isomeric compound 1-(2-Nitrophenyl)imidazolidin-2-one, which are expected to be very similar to the 4-nitro isomer.

| Property | Value | Source |

| Molecular Weight | 207.19 g/mol | [5] |

| XLogP3 | 0.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Polar Surface Area | 78.2 Ų | [5] |

| Heavy Atom Count | 15 | [5] |

Synthesis and Characterization

The synthesis of substituted imidazolidinones can be achieved through various routes. A common and effective strategy involves the cyclization of an appropriate precursor, often derived from a substituted aniline.

General Synthetic Workflow

One plausible synthetic route involves the reaction of 4-nitrophenyl isocyanate with an amino nitrile, followed by cyclization.[6] Another established method is the condensation reaction between a 1,2-diamine and an aldehyde or its equivalent.[2] A versatile approach for related structures involves the reaction of a Schiff base (formed from an aldehyde and an amine) with an α-amino acid, which proceeds via cyclocondensation.[1][3]

Caption: Representative workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

This protocol describes a conceptual multi-step synthesis based on established chemical principles for forming the imidazolidinone ring system.

Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

-

Dissolve 4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride to the stirring solution. An organic base like pyridine may be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Step 2: Cyclization to this compound

-

Dissolve the 2-chloro-N-(4-nitrophenyl)acetamide intermediate in a polar solvent like ethanol.

-

Add a slight excess (e.g., 1.2 equivalents) of ethylenediamine.

-

Add a non-nucleophilic base, such as potassium carbonate, to facilitate the intramolecular cyclization.

-

Reflux the mixture for 12-24 hours, monitoring by TLC.

-

After cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

FT-IR (Infrared Spectroscopy): Expected to show characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), the amide C=O stretch (around 1700-1770 cm⁻¹)[7], and strong peaks for the nitro group (NO₂) symmetric and asymmetric stretches (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).[1]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals for the aromatic protons of the 4-nitrophenyl ring (typically two doublets in the downfield region, ~7.5-8.5 ppm), the methylene protons (-CH₂-CH₂-) of the imidazolidinone ring (as multiplets or triplets), and a broad singlet for the N-H proton.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Will show a characteristic signal for the carbonyl carbon (C=O) around 160-180 ppm, along with signals for the aromatic and aliphatic carbons.[7]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the compound's molecular weight (207.19 g/mol ).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional components: the aromatic nitro group, the phenyl ring, and the imidazolidinone heterocycle.

-

The Nitro Group: The strongly electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. A key reaction is its reduction to an amino group (-NH₂) using reagents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is crucial as it converts the molecule into 1-(4-Aminophenyl)imidazolidin-2-one, a versatile intermediate for further functionalization, such as diazotization or acylation.

-

The Imidazolidinone Ring: The cyclic urea structure is relatively stable but can undergo hydrolysis back to its diamine and carbonyl precursors under harsh acidic or basic conditions.[2] The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at the N-3 position.

-

Role as a Chemical Intermediate: The compound is a valuable intermediate in pharmaceutical synthesis.[8] The combination of the reactive nitro group (a precursor to an amine) and the stable heterocyclic core allows for the construction of more complex molecules with potential pharmacological activities.[4][8]

Applications in Research and Drug Development

While specific biological data for this compound is not extensively published, the imidazolidinone scaffold is a well-established pharmacophore. Derivatives have shown significant potential in various therapeutic areas.

-

Anticancer Activity: Numerous imidazolidinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[9] The scaffold's ability to be readily substituted allows for the optimization of structure-activity relationships to enhance potency and selectivity.

-

Antimicrobial and Antiviral Activity: The five-membered nitrogen-containing heterocyclic ring is a core component in many agents with potent activity against bacteria, fungi, and viruses.[1][3]

-

Other Therapeutic Areas: Research has explored imidazolidinone derivatives as anticoagulant agents, neuroprotective agents, and muscle relaxants.[9][10] The related compound Dantrolene, which contains an imidazolidine-2,4-dione moiety attached to a nitrophenyl group, is used as a muscle relaxant.[10]

Conclusion

This compound is a compound of considerable scientific interest, bridging the gap between fundamental heterocyclic chemistry and applied medicinal science. Its structure, featuring the stable and pharmacologically relevant imidazolidinone ring and a chemically versatile nitrophenyl group, makes it an ideal platform for synthetic modification and drug discovery. The straightforward pathways for its synthesis and the potential for diverse chemical transformations, particularly the reduction of the nitro group, underscore its value as a key building block for developing novel therapeutic agents. Future research will likely focus on synthesizing libraries of derivatives based on this core structure to explore their full potential against a range of diseases.

References

-

5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate. Available at: [Link]

-

1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | C14H10N4O5 | CID 5378825 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1-(2-Nitrophenyl)imidazolidin-2-one | C9H9N3O3 | CID 318673 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. Available at: [Link]

-

CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. Available at: [Link]

-

The Crucial Role of 1-(4-Nitrophenyl)imidazoline-2-thione CAS 6857-35-8 in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

-

synthesis and structure of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. European Chemical Bulletin. Available at: [Link]

-

Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Center for Biotechnology Information. Available at: [Link]

-

1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4-imidazolidinone, 3-(4-methylphenyl)-5-((4-nitrophenyl)methylene)-2-thioxo - PubChemLite. PubChem. Available at: [Link]

-

Imidazolidine - Wikipedia. Wikipedia. Available at: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Center for Biotechnology Information. Available at: [Link]

-

3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice. Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Cheméo. Available at: [Link]

-

An Overview about Medicinal Chemistry and Pharmaceutical Applications of 2, 4-Imidazolidinone and its Derivatives | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Imidazolidine - Wikipedia [en.wikipedia.org]

- 3. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 4. nbinno.com [nbinno.com]

- 5. 1-(2-Nitrophenyl)imidazolidin-2-one | C9H9N3O3 | CID 318673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. scialert.net [scialert.net]

- 10. 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione | C14H10N4O5 | CID 2952 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Nitrophenyl)imidazolidin-2-one: A Technical Guide

Introduction

1-(4-Nitrophenyl)imidazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a urea-like imidazolidinone ring appended to a nitrophenyl moiety, imparts a unique combination of polarity, rigidity, and hydrogen bonding capabilities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this molecule, grounded in fundamental principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a five-membered imidazolidinone ring, a carbonyl group (C=O), a secondary amine (N-H), and a para-substituted nitrophenyl ring. Each of these components will give rise to characteristic signals in their respective spectra.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the methylene protons of the imidazolidinone ring, as well as a signal for the N-H proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' (Aromatic) | ~8.2 | Doublet | 2H | These protons are ortho to the electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. They will appear as a doublet due to coupling with the adjacent protons (H-3' and H-5'). |

| H-3', H-5' (Aromatic) | ~7.8 | Doublet | 2H | These protons are meta to the nitro group and will be less deshielded than the ortho protons. They will appear as a doublet due to coupling with H-2' and H-6'. |

| N-H | ~6.0 - 7.0 | Singlet (broad) | 1H | The chemical shift of the N-H proton can be variable and is influenced by solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening and possible exchange. |

| H-4, H-5 (Imidazolidinone) | ~3.5 - 4.0 | Multiplet | 4H | The two methylene groups of the imidazolidinone ring are chemically non-equivalent and are expected to appear as a complex multiplet. The electron-withdrawing effect of the adjacent nitrogen atoms and the nitrophenyl group will cause a downfield shift. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in the table below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~160 | The carbonyl carbon of the urea-like structure is expected to be significantly deshielded and appear in the downfield region of the spectrum. |

| C-1' (Aromatic) | ~148 | This is the ipso-carbon attached to the nitrogen of the imidazolidinone ring. |

| C-4' (Aromatic) | ~142 | The carbon atom bearing the nitro group will be deshielded. |

| C-2', C-6' (Aromatic) | ~125 | These carbons are ortho to the nitro group. |

| C-3', C-5' (Aromatic) | ~118 | These carbons are meta to the nitro group. |

| C-4, C-5 (Imidazolidinone) | ~40-50 | The methylene carbons of the imidazolidinone ring will appear in the aliphatic region, shifted downfield due to the adjacent nitrogen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3400 | Medium | This absorption is characteristic of the N-H stretching vibration in the imidazolidinone ring. The peak may be broadened due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | These absorptions are due to the C-H stretching vibrations of the nitrophenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | These absorptions arise from the C-H stretching vibrations of the methylene groups in the imidazolidinone ring. |

| C=O Stretch | 1680 - 1720 | Strong | A strong absorption band in this region is a key indicator of the carbonyl group of the cyclic urea. |

| N-O Stretch (Asymmetric) | 1500 - 1550 | Strong | This strong absorption is characteristic of the asymmetric stretching vibration of the nitro group. |

| N-O Stretch (Symmetric) | 1330 - 1370 | Strong | This strong absorption corresponds to the symmetric stretching vibration of the nitro group. |

| C-N Stretch | 1200 - 1350 | Medium | This absorption is due to the stretching vibrations of the carbon-nitrogen bonds in the molecule. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉N₃O₃), the expected molecular weight is approximately 207.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation pattern would likely involve the following key fragment ions:

-

Loss of NO₂: A significant fragment at m/z 161 [M - 46]⁺ resulting from the loss of the nitro group.

-

Cleavage of the imidazolidinone ring: Fragmentation of the heterocyclic ring could lead to various smaller ions.

-

Formation of the nitrophenyl cation: A peak at m/z 122 corresponding to the [C₆H₄NO₂]⁺ ion.

Figure 2. Experimental workflow for the spectroscopic characterization of this compound.

Experimental Protocols

Sample Preparation

For NMR analysis, the compound would be dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) would be used as an internal standard. For IR analysis, the solid sample could be analyzed as a KBr pellet or as a thin film evaporated from a suitable solvent. For MS analysis, the sample would be introduced into the mass spectrometer via a direct insertion probe or after chromatographic separation.

Instrumentation

-

NMR: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

-

MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for the identification and characterization of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous confirmation of its structure and purity. This guide serves as a valuable resource for researchers working with this compound, facilitating its use in drug discovery and materials science applications. It is important to note that the presented spectral data are predicted and should be confirmed by experimental analysis.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 1-(2-nitrophenyl)imidazolidin-2-one (CAS 500890-58-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 1-(2-nitrophenyl)imidazolidin-2-one. It is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

Introduction

1-(2-nitrophenyl)imidazolidin-2-one, identified by the CAS number 500890-58-4, is a heterocyclic organic compound.[1][] Its structure features an imidazolidin-2-one core substituted with a 2-nitrophenyl group at the N1 position. The presence of the nitroaromatic moiety and the cyclic urea structure suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide aims to consolidate the current, albeit limited, publicly available information regarding its synthesis and properties, offering a foundational resource for researchers.

Chemical Identity and Computed Properties

A summary of the key identifiers and computed physicochemical properties for 1-(2-nitrophenyl)imidazolidin-2-one is presented below. It is crucial to note that these are predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 207.19 g/mol | PubChem[1] |

| IUPAC Name | 1-(2-nitrophenyl)imidazolidin-2-one | PubChem[1] |

| CAS Number | 500890-58-4 | PubChem[1] |

| XLogP3 (Predicted) | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Proposed Synthesis Pathway

A logical and commonly employed strategy for the synthesis of the imidazolidin-2-one ring is the reaction of a 1,2-diamine with a carbonylating agent.[3] Another feasible approach involves the reaction of an amine with 2-chloroethyl isocyanate.[4]

Based on these general principles, a hypothetical two-step synthesis is proposed below.

Hypothetical Protocol: Synthesis of 1-(2-nitrophenyl)imidazolidin-2-one

Causality of Experimental Choices: This proposed synthesis leverages the nucleophilicity of the amino group on 2-nitroaniline to react with a bifunctional electrophile, 2-chloroethyl isocyanate, which contains both a reactive isocyanate group and a latent electrophilic center in the form of an alkyl chloride. The initial reaction forms a urea intermediate, which then undergoes an intramolecular cyclization to form the desired imidazolidin-2-one ring. The choice of an aprotic polar solvent like DMF facilitates the dissolution of the reactants and the intermediate, while the use of a non-nucleophilic base is crucial to promote the intramolecular cyclization without competing side reactions.

Step 1: Synthesis of 1-(2-chloroethyl)-3-(2-nitrophenyl)urea

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add 2-chloroethyl isocyanate (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 1-(2-chloroethyl)-3-(2-nitrophenyl)urea.

Step 2: Intramolecular Cyclization to 1-(2-nitrophenyl)imidazolidin-2-one

-

Reaction Setup: In a round-bottom flask, suspend the crude 1-(2-chloroethyl)-3-(2-nitrophenyl)urea (1 equivalent) in anhydrous DMF.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.2 equivalents), portion-wise at 0 °C.

-

Cyclization: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 1-(2-nitrophenyl)imidazolidin-2-one.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials and intermediates.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the cyclic urea and the nitro (NO₂) group.

-

Melting Point Analysis: To determine the melting point and assess the purity of the crystalline solid.

Caption: Hypothetical two-step synthesis of 1-(2-nitrophenyl)imidazolidin-2-one.

Physicochemical and Pharmacological Properties

Current Status: Data Gap

A thorough search of the scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical and pharmacological data for 1-(2-nitrophenyl)imidazolidin-2-one.

-

Physicochemical Properties: Experimental data for properties such as melting point, boiling point, solubility in various solvents, and pKa are not currently published. This information is critical for designing and interpreting biological assays and for formulation development.

-

Pharmacological Properties: There are no published studies detailing the biological activity of this compound. Its mechanism of action, potential molecular targets, and pharmacokinetic and pharmacodynamic profiles remain uninvestigated. The presence of the imidazolidin-2-one scaffold, which is found in some bioactive molecules, suggests potential for biological activity, but this is purely speculative without experimental evidence.

Safety and Handling

Based on the Globally Harmonized System (GHS) hazard statements available on PubChem, 1-(2-nitrophenyl)imidazolidin-2-one is predicted to be:

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Future Research Directions

The current lack of data for 1-(2-nitrophenyl)imidazolidin-2-one presents several opportunities for future research:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthesis protocol, along with complete analytical characterization (NMR, MS, IR, and melting point), would be a valuable contribution to the chemical literature.

-

Experimental Determination of Physicochemical Properties: Measurement of key properties like solubility, pKa, and logP would provide a foundation for any further investigation into its biological or material science applications.

-

Biological Screening: A broad biological screening program could be initiated to explore potential pharmacological activities. This could include assays for anticancer, antimicrobial, antiviral, or enzyme inhibitory activities.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: If initial screenings reveal any promising biological activity, the synthesis of a library of analogues with modifications to both the nitrophenyl ring and the imidazolidin-2-one core could be undertaken to establish structure-activity relationships.

Conclusion

1-(2-nitrophenyl)imidazolidin-2-one (CAS 500890-58-4) is a chemical entity with potential for further scientific exploration. While its fundamental properties and a validated synthetic route are yet to be established in the public domain, this guide provides a framework based on established chemical principles. Future experimental work is necessary to unlock the potential of this compound and to provide the data required for its meaningful application in research and development.

References

-

PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(2-nitrophenyl)imidazolidin-2-one (C9H9N3O3). Retrieved January 17, 2026, from [Link]

-

Mancuso, R., & Gabriele, B. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Retrieved January 17, 2026, from [Link]

Sources

Discovery and history of nitrophenyl-substituted imidazolidinones

An In-Depth Technical Guide to the Discovery and History of Nitrophenyl-Substituted Imidazolidinones

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of nitrophenyl-substituted imidazolidinones. This class of heterocyclic compounds has garnered significant interest due to the unique electronic properties conferred by the nitrophenyl moiety, leading to a wide spectrum of biological activities. We will explore the evolution of synthetic methodologies, delve into the critical analysis of their physicochemical properties and structure-activity relationships (SAR), and examine their explored pharmacological applications, from antimicrobial to anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into this promising chemical space.

Introduction: The Imidazolidinone Core and the Influence of the Nitrophenyl Group

Imidazolidinones are five-membered heterocyclic compounds containing a saturated three-carbon, two-nitrogen (C₃N₂) nucleus with a carbonyl group.[1] They exist as two primary constitutional isomers: 2-imidazolidinones (cyclic ureas) and 4-imidazolidinones.[1] This core structure is a privileged scaffold in medicinal chemistry, found in numerous natural products, pharmaceuticals, and chiral auxiliaries.[2]

The introduction of a nitrophenyl substituent onto the imidazolidinone ring is a key strategic decision in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which significantly modulates the electronic distribution of the entire molecule. This can influence several critical factors:

-

Reactivity and Binding: It can alter the pKa of nearby protons and enhance the molecule's ability to participate in hydrogen bonding or π-stacking interactions with biological targets.

-

Pharmacokinetics: The group can impact lipophilicity, membrane permeability, and metabolic stability.

-

Pharmacodynamics: The nitrophenyl moiety is a known pharmacophore in various drug classes, recognized for its role in eliciting specific biological responses.[3][4][5]

This guide traces the scientific journey of these compounds, from their initial synthesis to the ongoing exploration of their therapeutic potential.

Foundational Synthesis and Discovery

The initial preparations of nitrophenyl-substituted imidazolidinones often relied on classical condensation and cyclization reactions. A notable and well-documented early approach involves the reaction of an arylglyoxal with a urea derivative.

One such fundamental synthesis is the reaction between 4-nitrophenylglyoxal and N-hydroxyurea.[6][7] This reaction, typically conducted in an acidic medium like acetic acid or in an aqueous solution, proceeds through multiple stages. It begins with the formation of an acyclic N-hydroxyurea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 5-(4-nitrophenyl)-3,4,5-trihydroxyimidazolidin-2-one.[6][7] The causality behind using an acidic medium is to catalyze the condensation and dehydration steps required for ring formation. The reaction often produces a mixture of diastereomers, with the cis-orientation of the hydroxyl groups being the dominant product.[6][7]

Another foundational route involves building the ring from different precursors. For instance, various imidazolidinone derivatives can be synthesized starting from nitrophenyl-substituted hydrazines. A common method involves first reacting 2,4-dinitro phenyl hydrazine with an aldehyde to form a Schiff base, which is then treated with α-amino acids to cyclize into the imidazolidin-4-one core.[8]

Workflow: Classical Synthesis of Nitrophenyl-Imidazolidinones

Caption: Foundational synthetic routes to nitrophenyl-imidazolidinones.

Evolution of Synthetic Strategies

While classical methods established the groundwork, modern organic synthesis has introduced more sophisticated and efficient catalytic strategies to access the imidazolidinone core. These methods offer improvements in yield, stereoselectivity, and functional group tolerance.[2]

Key modern approaches include:

-

Palladium-Catalyzed Cycloadditions: N-allylureas can be converted to imidazolidin-2-ones through a palladium-catalyzed reaction that generates two new bonds and up to two stereocenters.[9] This method provides a powerful way to control the stereochemistry of the final product.

-

Aziridine Ring Expansion: The reaction of aziridines with isocyanates, often catalyzed by nickel or palladium, can proceed smoothly to give imidazolidinone derivatives through an iminooxazolidine intermediate.[2][9]

-

Intramolecular Hydroamidation: Propargylic ureas can undergo base-catalyzed intramolecular hydroamidation to yield imidazolidin-2-ones and their unsaturated analogs, imidazol-2-ones. This organocatalytic approach can be remarkably fast and efficient, proceeding under ambient conditions.[10]

These advanced methods underscore the continued importance of the imidazolidinone scaffold and the scientific drive to access it through more sustainable and versatile protocols.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of nitrophenyl-substituted imidazolidinones is essential for interpreting their biological activity. Key characteristics that have been investigated include basicity (pKa) and stereoisomerism.

For example, in the case of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, the presence of E,Z-isomers around the exocyclic C=N bond has been demonstrated using ¹H NMR spectroscopy.[11] The interconversion between these isomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each form. The rate of this exchange is influenced by factors such as solvent, temperature, and concentration, which affect the dynamics of proton transfer that facilitates isomerization.[11] The lower basicity of these imino-imidazolidinones compared to other imines is credited with slowing this proton transfer, making the isomerism observable.[11]

Definitive structural confirmation is often achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the conformation of the five-membered ring. For instance, the crystal structure of cis-3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one monohydrate revealed that the five-membered ring adopts an envelope conformation.[7]

Pharmacological Activity and Structure-Activity Relationships (SAR)

The nitrophenyl-imidazolidinone scaffold has been explored for a range of biological activities, demonstrating its versatility as a pharmacophore.

Antimicrobial and Antifungal Activity

Several studies have reported significant antimicrobial and antifungal properties. Imidazolidinone derivatives synthesized from 2,4-dinitro phenyl hydrazine have shown high activity against various bacterial and fungal strains.[8] Similarly, a broad series of imidazolidineiminothione derivatives and their subsequent products demonstrated that the imidazolidinone moiety is crucial for the observed antibacterial and antifungal effects.[12]

Anticancer and Antimitotic Activity

The anticancer potential of this class is particularly noteworthy. Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives, which can be considered a type of nitrophenyl-substituted imidazolidinone analog, exhibit potent antiproliferative activities at the nanomolar level against numerous cancer cell lines.[13] Their mechanism involves blocking the cell cycle in the G₂/M phase, which leads to the disruption of the cellular cytoskeleton and ultimately triggers programmed cell death (anoikis).[13] This suggests that these compounds act as antimitotic agents, potentially by interfering with microtubule dynamics, similar to other well-known antimicrotubule agents.[13]

Further studies on hybrid molecules combining a 4-thiazolidinone core (structurally related to imidazolidinones) with a 2-chloro-3-(4-nitrophenyl)propenylidene substituent have also identified compounds with high antimitotic activity.[14]

Anti-inflammatory Activity

The nitrophenyl group is also a component of molecules designed as multi-target anti-inflammatory agents. Researchers have designed p-nitrophenyl hydrazones intended to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4][5][15] While not strictly imidazolidinones, these studies highlight the utility of the nitrophenyl group in targeting proteins relevant to inflammation.

Structure-Activity Relationship (SAR) Insights

Sources

- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]

- 3. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. Imidazolidinone synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

Physical properties of 1-(4-Nitrophenyl)imidazolidin-2-one (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidinone ring substituted with a 4-nitrophenyl group. The presence of the polar nitro functional group and the cyclic urea moiety of the imidazolidinone ring suggests that this molecule possesses distinct physical properties that are crucial for its handling, characterization, and application in research and development. In fields such as medicinal chemistry and materials science, a thorough understanding of a compound's physical characteristics, primarily its melting point and solubility, is fundamental. These parameters govern the compound's purity, dissolution, bioavailability, and formulation possibilities.

This guide provides an in-depth overview of the key physical properties of this compound. While specific experimental data for this compound is not widely published, this document outlines the authoritative, standardized methodologies for determining these properties, offering a framework for its empirical characterization.

Physicochemical Data Summary

| Physical Property | Value / Predicted Behavior | Significance & Rationale |

| Melting Point | Not available in cited literature. Requires experimental determination. | A sharp melting point range is a primary indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting range. |

| Solubility | Predicted Behavior: - Water: Low to sparingly soluble. - Polar Aprotic Solvents (e.g., DMSO, DMF): Likely soluble. - Alcohols (e.g., Ethanol, Methanol): Sparingly to moderately soluble. - Non-polar Solvents (e.g., Hexane, Toluene): Likely insoluble. | Solubility dictates the choice of solvents for synthesis, purification (crystallization), and formulation. The prediction is based on the "like dissolves like" principle; the molecule has significant polarity due to the nitro group and amide functionality, favoring polar solvents. |

Melting Point Determination: A Self-Validating Protocol

The melting point of a solid crystalline substance is a critical physical property that provides a reliable indication of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a lower and broader melting range. The capillary method is the most widely accepted and pharmacopeia-standard technique for accurate melting point determination.

Causality in Experimental Design

The choice of the capillary method is based on its precision, reproducibility, and the small sample quantity required. The protocol is designed to ensure uniform and controlled heating, which is paramount for observing the precise temperatures of the initial and final stages of melting. A preliminary rapid determination is often performed to establish an approximate melting point, which then allows for a more careful, slower heating rate in subsequent, more accurate measurements.

Standard Operating Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

Gently tap the open end of a thin-walled capillary tube into the powder until a small amount of the sample is collected.

-

Invert the capillary tube and tap its sealed bottom on a hard surface to tightly pack the powder into a column of 2-3 mm in height. Proper packing is essential for uniform heat transfer.

-

-

Instrument Setup & Measurement:

-

Insert the prepared capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the apparatus to a starting temperature approximately 10-15°C below the expected melting point (determined from a preliminary rapid scan).

-

Commence heating at a controlled, slow rate, typically 1-2°C per minute, as the expected melting point is approached. A slow ramp rate is crucial for thermal equilibrium and accurate temperature reading.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts into a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Validation and Confirmation:

-

To confirm the identity of the substance, a mixed melting point determination can be performed. This involves mixing the sample with a known, pure standard of the same compound. If there is no depression or broadening of the melting range, it provides strong evidence that the two substances are identical.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a key determinant of its behavior in both chemical and biological systems. The principle of "like dissolves like" provides a strong predictive foundation for assessing solubility. This compound contains a polar nitro group (-NO2), a polar amide-like structure within the imidazolidinone ring, and a relatively non-polar phenyl ring. This combination suggests it will be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions.

Systematic Protocol for Qualitative Solubility Testing

This protocol provides a systematic way to classify the compound based on its solubility in a series of solvents, which can indicate the presence of acidic or basic functional groups and provide insights into its polarity and molecular weight.

-

Initial Test in Water:

-

To a test tube, add approximately 20-30 mg of the compound.

-

Add 1 mL of deionized water.

-

Vigorously agitate the mixture for 30-60 seconds.

-

Observe if the compound dissolves completely. If it is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

-

-

Test in 5% Aqueous HCl (if water-insoluble):

-

Use a fresh sample of the compound (20-30 mg).

-

Add 1 mL of 5% HCl solution.

-

Agitate and observe. Solubility in dilute acid suggests the presence of a basic functional group, such as an amine.

-

-

Test in 5% Aqueous NaOH (if water-insoluble):

-

Use a fresh sample of the compound (20-30 mg).

-

Add 1 mL of 5% NaOH solution.

-

Agitate and observe. Solubility in a dilute base indicates the presence of an acidic functional group. For this compound, the N-H proton of the imidazolidinone ring could potentially be acidic enough to be deprotonated by a strong base.

-

-

Test in Organic Solvents:

-

Independently test the solubility of the compound (20-30 mg in 1 mL of solvent) in a range of common organic solvents, such as methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and a non-polar solvent like hexane.

-

Record observations as soluble, partially soluble, or insoluble.

-

Logical Flow for Solubility Classification

Caption: Decision workflow for the qualitative analysis of solubility.

References

-

Melting Point Determination . Stanford Research Systems. [Link]

-

Melting Point Determination . University of Calgary. [Link]

-

Melting Point Determination . Mettler Toledo. [Link]

-

Measuring the Melting Point . Westlab Canada. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Faculty of Engineering, Cairo University. [Link]

-

Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Grossmont College. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Texas at Dallas. [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals . ASTM International. [Link]

Theoretical and computational studies of 1-(4-Nitrophenyl)imidazolidin-2-one

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(4-Nitrophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] When functionalized with a 4-nitrophenyl group—a moiety known to modulate electronic properties and bioactivity—the resulting molecule, this compound, presents a compelling subject for detailed physicochemical and pharmacological investigation. This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule. By integrating quantum chemical calculations with spectroscopic analysis and molecular docking, we elucidate its structural, electronic, and reactive properties, offering a predictive lens to guide experimental synthesis and biological evaluation. This document serves as a technical resource, detailing not just the methods but the scientific rationale underpinning them, to accelerate the discovery and development of novel therapeutics.

The Computational & Theoretical Framework: A Quantum Mechanical Approach

At the heart of modern molecular analysis lies a synergistic relationship between experimental observation and computational prediction. For a molecule like this compound, quantum chemical methods, particularly Density Functional Theory (DFT), provide unparalleled insight into its behavior at the atomic level.[2][3]

1.1. Core Principles of Density Functional Theory (DFT)

DFT is a robust computational method that calculates the electronic structure of a molecule to determine its energy and properties.[4] Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by focusing on the electron density. This approach offers a remarkable balance of accuracy and computational efficiency, making it the workhorse for studying systems of pharmaceutical interest.[3] Key to any DFT calculation is the choice of:

-

Functional: This is an approximation to the exchange-correlation energy. The hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is widely used for its reliability in predicting molecular geometries and vibrational frequencies for organic molecules.[5][6][7]

-

Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are standard for achieving accurate results on molecules containing first and second-row elements.[7][8]

1.2. General Computational Workflow

The computational investigation of a target molecule follows a structured, multi-step process designed to build a comprehensive profile of its properties. This workflow ensures that each subsequent calculation is based on a physically realistic and stable molecular conformation.

Caption: General workflow for computational analysis of a drug candidate.

Protocol 1: Foundational DFT Calculation

Objective: To obtain the optimized ground-state geometry and confirm its stability.

-

Structure Input: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using software like GaussView or Avogadro.

-

Job Specification: In a quantum chemistry package (e.g., Gaussian), specify a geometry optimization calculation.

-

Method Selection: Choose the theoretical method. A reliable choice is B3LYP/6-311+G(d,p).

-

Execution: Run the calculation. The software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy.

-

Verification: Following optimization, perform a frequency calculation using the same method. A true energy minimum is confirmed if no imaginary frequencies are found. The output of this step provides the optimized 3D coordinates and thermodynamic data.

Molecular Geometry and Spectroscopic Fingerprinting

A molecule's three-dimensional structure dictates its function. Computational chemistry provides a precise picture of bond lengths and angles, which can be validated against experimental data from techniques like X-ray crystallography. This optimized geometry is the foundation for all subsequent property predictions.[5]

Caption: Optimized structure of this compound.

Table 1: Selected Optimized Geometrical Parameters (Note: Values are representative for demonstration and should be calculated for the specific molecule.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C=O (carbonyl) | 1.23 Å |

| N-C (amide) | 1.38 Å | |

| N-O (nitro) | 1.25 Å | |

| Bond Angle | O=C-N | 125.0° |

| C-N-C (ring) | 112.5° | |

| Dihedral Angle | C-C-N-O (nitro) | ~180.0° (planar) |

2.1. Vibrational Spectroscopy (FT-IR & FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying functional groups. DFT calculations can predict the vibrational frequencies of a molecule with high accuracy, aiding in the assignment of complex experimental spectra.[8] Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor (~0.96 for B3LYP) for better correlation.[8]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Functional Group | Assignment | Calculated Wavenumber | Experimental Wavenumber |

| Imidazolidinone | C=O stretch | ~1740 | ~1700-1720 |

| N-H stretch (if present) | ~3450 | ~3400 | |

| C-N stretch | ~1350 | ~1320-1340 | |

| Nitrophenyl | NO₂ asymmetric stretch | ~1550 | ~1520-1530 |

| NO₂ symmetric stretch | ~1380 | ~1340-1350 | |

| Aromatic C-H stretch | ~3100 | ~3050-3080 |

2.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts.[6][8] By comparing calculated shifts with experimental data, one can unambiguously assign signals and confirm the molecular structure.

2.3. UV-Visible Spectroscopy and Frontier Molecular Orbitals (FMO)

UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating these transitions and predicting the absorption maxima (λmax).[5][9]

This analysis is intrinsically linked to the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[5][6]

For this compound, the HOMO is typically localized on the electron-rich imidazolidinone ring and parts of the phenyl ring, while the LUMO is predominantly centered on the electron-withdrawing nitro group. The primary electronic transition corresponds to a π → π* charge transfer from the ring system to the nitro group.

Caption: HOMO-LUMO energy gap and electronic transition.

Table 3: Calculated Electronic Properties

| Property | Value (eV) | Implication |

| E_HOMO | -6.8 eV | Electron-donating capability |

| E_LUMO | -2.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.3 eV | High kinetic stability, moderate reactivity |

Chemical Reactivity and Intermolecular Interactions

Beyond static properties, computational methods can predict how a molecule will behave in a chemical environment.

3.1. Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic (attack by electron-seekers) and nucleophilic (attack by nucleus-seekers) reactions.[6][10]

-

Red Regions (Negative Potential): Electron-rich areas, such as the oxygen atoms of the carbonyl and nitro groups. These are prime sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms, especially any N-H protons. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Areas with intermediate potential, like the carbon framework of the phenyl ring.

3.2. Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of "global reactivity descriptors" can be calculated to quantify the molecule's chemical behavior.[11]

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Value | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.65 eV | Overall electron-attracting power. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.15 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.23 eV⁻¹ | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 5.03 eV | Capacity to accept electrons; a measure of electrophilic character. |

These values suggest that this compound is a moderately reactive molecule with significant electrophilic character, primarily due to the potent electron-withdrawing nitro group.

Simulating Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts how a small molecule (a ligand, like our compound) binds to the active site of a biological macromolecule (a receptor, typically a protein).[12][13] This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the known anticancer and antimicrobial activities of related imidazolidinone structures, potential targets could include enzymes like protein kinases, bacterial proteins like penicillin-binding proteins, or receptors such as the estrogen receptor.[11][12][14][15]

Caption: A standardized workflow for molecular docking studies.

Protocol 2: Molecular Docking Simulation

Objective: To predict the binding mode and affinity of this compound to a target protein.

-

Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of the compound. Assign appropriate atom types and charges.

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Active Site Definition: Identify the binding pocket (active site) of the protein and define a grid box that encompasses this area. This is where the docking algorithm will attempt to place the ligand.

-

Docking Execution: Run the docking simulation using software like AutoDock or Schrödinger Suite. The software will systematically search for the best-fitting poses of the ligand within the active site.

-

Pose Analysis: The results are ranked based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.

-

Interaction Analysis: Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. The carbonyl oxygen and nitro group oxygens are prime candidates for forming crucial hydrogen bonds.

Conclusion and Future Outlook

The integrated theoretical and computational approach detailed in this guide provides a powerful, multi-faceted strategy for the deep characterization of this compound. By leveraging DFT and molecular docking, researchers can:

-

Establish a robust structural and electronic profile of the molecule before undertaking extensive synthesis.

-

Accurately interpret experimental spectroscopic data , confirming the identity and purity of synthesized compounds.

-

Predict chemical reactivity , identifying the most active sites within the molecule for potential derivatization or metabolic transformation.

-

Generate testable hypotheses about biological activity by identifying potential protein targets and elucidating binding interactions.

This in-silico framework serves not as a replacement for experimental work, but as an essential partner. It provides a rational basis for experimental design, minimizes resource expenditure, and ultimately accelerates the journey from a promising molecular scaffold to a validated therapeutic agent. The insights gained from these studies are critical for the rational design of next-generation imidazolidinone-based drugs with enhanced efficacy and specificity.

References

-

Pojarlieff, I. G. (n.d.). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate. Available at: [Link]

-

Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

-

IJCRT. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. Available at: [Link]_

-

Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Available at: [Link]

-

Semantic Scholar. (n.d.). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Available at: [Link]

-

El-Gammal, O. A., et al. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. Available at: [Link]

-

Al-Omar, M. A., et al. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin. Available at: [Link]_

-

Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC - NIH. Available at: [Link]

-

Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Available at: [Link]

-

Al-Masoudi, W. A. H., & Al-Amery, M. H. A. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice. Available at: [Link]

-

Xavier, S., & Periandy, S. (2015). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. PubMed. Available at: [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Available at: [Link]

-

PMC - PubMed Central. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Available at: [Link]

-

eScholarship.org. (2021). Quantum Chemistry Calculations for Metabolomics. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Characterization, Molecular docking and Computational studies of 3-phenyl-2-thioxoimidazolidin-4-one derivatives | Request PDF. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

-

Al-Ostath, A. I., et al. (n.d.). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC - NIH. Available at: [Link]

-

El-Megharbel, S. M., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. Available at: [Link]

-

Future Medicine. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Available at: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. escholarship.org [escholarship.org]

- 4. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scialert.net [scialert.net]

- 15. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(4-Nitrophenyl)imidazolidin-2-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, enabling the development of novel therapeutic agents with diverse pharmacological profiles. This in-depth technical guide focuses on a specific, yet highly significant, member of this family: 1-(4-nitrophenyl)imidazolidin-2-one, and its analogs. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the expanding therapeutic potential of this promising class of compounds.

The Imidazolidin-2-one Core: A Foundation for Drug Discovery

Imidazolidin-2-ones, cyclic urea derivatives, have garnered significant attention from medicinal chemists due to their remarkable biological versatility.[1][4] This five-membered heterocyclic ring system serves as the core structure for drugs with applications ranging from antiviral to anticancer agents.[5] The presence of two nitrogen atoms and a carbonyl group provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. The 1-(4-nitrophenyl) substitution introduces a key pharmacophore that has been implicated in a variety of biological activities, including antimicrobial and anticancer effects.[6][7]

Synthesis of this compound and its Analogs: Building the Core and its Variations

The construction of the imidazolidin-2-one ring is a well-established area of organic synthesis, with several reliable methods available.

General Synthetic Strategies

The most common approaches to the imidazolidin-2-one core involve the cyclization of 1,2-diamines with a carbonyl source or the intramolecular cyclization of urea derivatives.[3][4]

-

From 1,2-Diamines: This is a straightforward method involving the reaction of a suitably substituted 1,2-diamine with a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[4] The choice of carbonylating agent and reaction conditions can be optimized to achieve high yields.

-

Intramolecular Cyclization of Ureas: Another versatile method involves the intramolecular hydroamination of unsaturated ureas or the cyclization of (2,2-diethoxyethyl)ureas in the presence of an acid catalyst.[3][4] This approach allows for the regioselective synthesis of substituted imidazolidin-2-ones.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of the parent compound, which can be adapted for the synthesis of its analogs.

Reaction Scheme:

A representative synthetic route.

Materials:

-

N-(4-Nitrophenyl)ethylenediamine

-

Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of N-(4-nitrophenyl)ethylenediamine (1.0 eq) in anhydrous THF under an inert atmosphere, add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogs

The synthesis of analogs can be achieved by:

-

Varying the diamine starting material: Using different substituted ethylenediamines allows for the introduction of substituents on the imidazolidinone ring.

-

Modifying the nitrophenyl ring: Starting with different substituted anilines allows for the exploration of various substituents on the phenyl ring.

-

Post-synthesis modification: The parent compound can be further modified, for example, by reducing the nitro group to an amine, which can then be derivatized.

Chemical Properties and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is intricately linked to their chemical structure. The 4-nitrophenyl group is a key feature, as nitroaromatic compounds are known to possess a wide range of biological activities.[7][8]

Key Structural Features

-